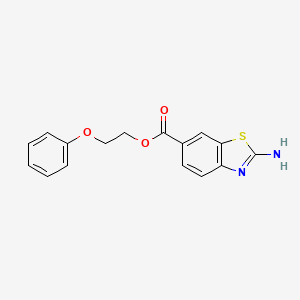
Hydroxy(2,3,4-trichlorophenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydroxy(2,3,4-trichlorophenyl)acetic acid is an organic compound with the molecular formula C8H5Cl3O3 It is characterized by the presence of a hydroxy group, three chlorine atoms, and an acetic acid moiety attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
Hydroxy(2,3,4-trichlorophenyl)acetic acid can be synthesized through several methods. One common approach involves the chlorination of hydroxyphenylacetic acid under controlled conditions to introduce chlorine atoms at the 2, 3, and 4 positions on the phenyl ring. The reaction typically requires the use of chlorine gas and a suitable solvent, such as acetic acid, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and advanced purification techniques may also be employed to enhance the production process.
化学反応の分析
Types of Reactions
Hydroxy(2,3,4-trichlorophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove chlorine atoms or convert the hydroxy group to a different functional group.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trichlorophenylacetic acid derivatives, while reduction can produce dechlorinated or hydroxy-substituted compounds.
科学的研究の応用
Hydroxy(2,3,4-trichlorophenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
作用機序
The mechanism of action of hydroxy(2,3,4-trichlorophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy group and chlorine atoms play a crucial role in its reactivity and binding affinity to target molecules. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .
類似化合物との比較
Hydroxy(2,3,4-trichlorophenyl)acetic acid can be compared with other similar compounds, such as:
3-Chloro-4-hydroxyphenylacetic acid: This compound has a similar structure but with fewer chlorine atoms, leading to different chemical and biological properties.
2-(4-Hydroxy-3-nitrophenyl)acetic acid: This compound contains a nitro group instead of chlorine atoms, resulting in distinct reactivity and applications.
特性
CAS番号 |
106705-49-1 |
|---|---|
分子式 |
C8H5Cl3O3 |
分子量 |
255.5 g/mol |
IUPAC名 |
2-hydroxy-2-(2,3,4-trichlorophenyl)acetic acid |
InChI |
InChI=1S/C8H5Cl3O3/c9-4-2-1-3(5(10)6(4)11)7(12)8(13)14/h1-2,7,12H,(H,13,14) |
InChIキー |
GZKWWIIDHWLQSL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1C(C(=O)O)O)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Silane, trimethyl[(2-methylcyclohexyl)oxy]-](/img/structure/B14318556.png)
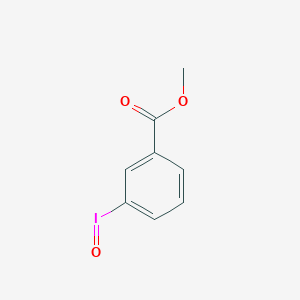
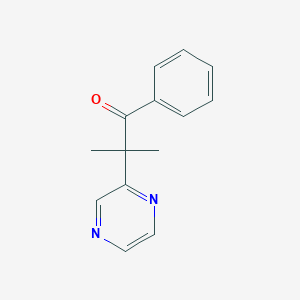
![5-[(4-Nitrophenyl)methoxy]-4,5-dioxo-3-(phenylsulfanyl)pentanoate](/img/structure/B14318573.png)
![8-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl acetate](/img/structure/B14318577.png)
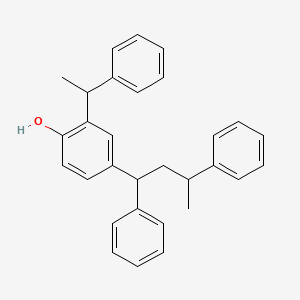
![Methyl 4-[(6-methylideneoct-7-EN-1-YL)oxy]but-2-ynoate](/img/structure/B14318581.png)

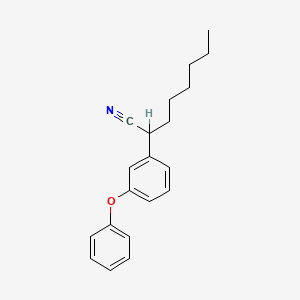
![2-Amino-2-[(benzylsulfamoyl)imino]acetamide](/img/structure/B14318592.png)
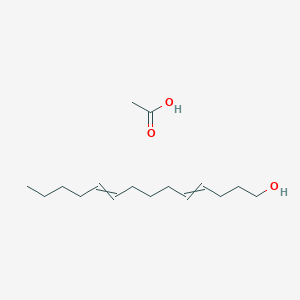
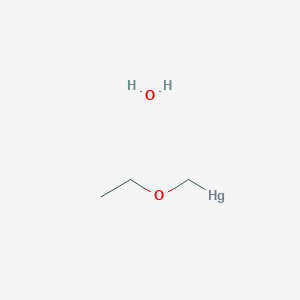
![4-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propoxy}-1,2,3-benzotriazine](/img/structure/B14318628.png)
